Product packaging for 4-Bromodibenzofuran(Cat. No.:CAS No. 89827-45-2)

4-Bromodibenzofuran

Cat. No.: B1267964
CAS No.: 89827-45-2
M. Wt: 247.09 g/mol
InChI Key: DYTYBRPMNQQFFL-UHFFFAOYSA-N
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Description

Contextualization of Dibenzofuran (B1670420) and Halogenated Derivatives

Dibenzofuran is a heterocyclic aromatic organic compound composed of two benzene (B151609) rings fused to a central furan (B31954) ring. ontosight.aiontosight.ai This core structure is found in various natural products and serves as a privileged scaffold in medicinal chemistry and materials science. ontosight.aithesciencein.org Dibenzofuran itself is a thermally stable compound with a useful liquid range, which has led to its use as a heat transfer agent. ekb.egbiointerfaceresearch.com It can undergo electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions. ekb.egbiointerfaceresearch.com

Halogenated dibenzofurans are derivatives where one or more hydrogen atoms on the dibenzofuran core are replaced by halogen atoms like bromine or chlorine. ontosight.ai The introduction of halogens significantly alters the physical and chemical properties of the parent molecule, including its reactivity, solubility, and electronic characteristics. ontosight.ai These modifications make halogenated dibenzofurans, such as 4-bromodibenzofuran, valuable intermediates in organic synthesis. ontosight.ai The position of the halogen atom is crucial, as it directs further chemical transformations. For instance, the bromine atom in this compound serves as a reactive handle for introducing various functional groups.

Significance of this compound as a Synthetic Intermediate and Research Scaffold

This compound is a crystalline solid with the molecular formula C₁₂H₇BrO. chembk.com It is soluble in common organic solvents. chembk.com Its utility in chemical research stems primarily from its role as a versatile synthetic intermediate. sigmaaldrich.com The bromine atom at the 4-position can be readily transformed through various cross-coupling reactions, making it a key building block for more complex molecules.

One of the most common applications of this compound is in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions. chemicalbook.inmdpi.comresearchgate.net In a Suzuki coupling, the bromine atom can be replaced by a variety of organic groups by reacting it with an organoboron compound. mdpi.comchemicalbook.in For example, this compound can be converted to dibenzofuran-4-boronic acid, another important synthetic intermediate. chemicalbook.inchemicalbook.com The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing amine functionalities. mdpi.comorganic-chemistry.org

The Ullmann condensation is another key reaction type where this compound can be utilized, typically for forming carbon-oxygen or carbon-nitrogen bonds. googleapis.comwikipedia.orgbyjus.com Furthermore, metalation of this compound, for instance with butyllithium, generates a reactive organolithium species that can be used to form new carbon-carbon bonds, as demonstrated by its conversion to 4-dibenzofurancarboxylic acid. acs.org

Overview of Key Research Domains

The versatile reactivity of this compound has led to its use in several key areas of research:

Medicinal Chemistry: The dibenzofuran scaffold is present in numerous biologically active compounds, exhibiting potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aimdpi.com Derivatives of this compound are synthesized to create libraries of novel compounds for drug discovery programs. thesciencein.orgmdpi.com For example, dibenzofuran derivatives have been investigated as inhibitors for kinases like Pim-1 and CK2, which are important targets in cancer therapy. mdpi.comacs.orgmdpi.com

Materials Science: Substituted dibenzofurans are utilized in the development of materials for organic light-emitting diodes (OLEDs) and other organic semiconductors. sigmaaldrich.commade-in-china.com The rigid, planar structure of the dibenzofuran core, combined with the ability to tune its electronic properties through substitution at the 4-position, makes these compounds promising candidates for electronic materials. hcchems.com

Organic Synthesis: Beyond its role in specific applications, this compound is a valuable tool for synthetic chemists exploring new reaction methodologies and constructing complex molecular architectures. rsc.orgresearchgate.net Its predictable reactivity in various coupling reactions makes it a reliable starting material for synthesizing a wide range of functionalized dibenzofuran derivatives. rsc.orgrsc.org

Properties of this compound

PropertyValue
Molecular Formula C₁₂H₇BrO chembk.com
Molecular Weight 247.09 g/mol sigmaaldrich.com
Appearance Colorless to off-white crystalline solid chembk.com
Melting Point 67-73 °C sigmaaldrich.com
Solubility Soluble in common organic solvents chembk.com
CAS Number 89827-45-2 chembk.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7BrO B1267964 4-Bromodibenzofuran CAS No. 89827-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTYBRPMNQQFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332492
Record name 4-Bromodibenzofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89827-45-2
Record name 4-Bromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromodibenzofuran
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Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Approaches for 4-Bromodibenzofuran

Direct bromination of the parent dibenzofuran (B1670420) molecule presents a straightforward route to this compound. However, achieving high regioselectivity for the 4-position is a significant challenge due to the electronic nature of the dibenzofuran ring system.

Regioselective Bromination of Dibenzofuran

The electrophilic bromination of dibenzofuran typically yields a mixture of isomers, with the 2- and 3-bromo derivatives often being significant products. thieme-connect.dedioxin20xx.org Achieving a high yield of this compound through direct bromination is challenging. However, specific reaction conditions and catalysts can influence the product distribution. For instance, the use of N-bromosuccinimide (NBS) in the presence of a suitable catalyst can offer a degree of regiocontrol. google.com A study on the organic dye-catalyzed photoredox bromination of dibenzofuran using NBS resulted in an inseparable mixture of 2-bromodibenzofuran and this compound in a 5:1 ratio, highlighting the difficulty in targeting the 4-position directly. acs.org

The mechanism of electrophilic bromination involves the attack of a bromine electrophile on the electron-rich positions of the dibenzofuran ring. The stability of the resulting Wheland intermediate determines the preferred site of substitution. Computational studies can provide insights into the relative stabilities of the intermediates formed upon attack at different positions, thereby predicting the most likely substitution pattern.

Table 1: Regioselectivity in the Direct Bromination of Dibenzofuran

Reagent/CatalystSolventTemperature (°C)Product(s) and Ratio/YieldReference(s)
Br₂Glacial Acetic AcidRoom TempMixture of isomers, 2- and 3-bromo are major google.com
NBS / Erythrosine BAcetonitrile (B52724)Room Temp2-bromo:4-bromo (5:1), 75% combined yield acs.org
Br₂ / AlCl₃Chloroform-Complex mixture, potential for over-bromination chemicalbook.com

Note: This table is illustrative and based on general findings. Specific yields and ratios can vary significantly with precise reaction conditions.

Photoredox Catalyzed Bromination Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions. uni-regensburg.deresearchgate.netaip.org While direct photoredox-catalyzed C-H bromination of dibenzofuran to selectively yield the 4-bromo isomer has not been extensively reported, the principles of this methodology can be applied. A plausible mechanism would involve the generation of a bromine radical from a suitable source, such as N-bromosuccinimide, initiated by a photocatalyst upon light absorption. This bromine radical could then undergo a hydrogen atom transfer (HAT) from the dibenzofuran ring. The regioselectivity would depend on the relative stability of the resulting dibenzofuranyl radical. Subsequent radical-radical coupling or oxidation followed by nucleophilic attack would yield the final product. The challenge lies in controlling the regioselectivity of the initial HAT step to favor the 4-position.

Ullmann Reaction Pathways in Dibenzofuran Annulation

The Ullmann reaction, a copper-catalyzed coupling, is a classic method for the formation of biaryl ethers and can be adapted for the synthesis of the dibenzofuran core. organic-chemistry.orgbyjus.com While typically used to form the dibenzofuran ring itself, it can be strategically employed to generate this compound by using appropriately substituted precursors. For example, the intramolecular Ullmann condensation of a 2-bromo-2'-hydroxydiphenyl ether derivative, where the bromine atom is positioned to become the 4-bromo substituent on the resulting dibenzofuran, is a viable, albeit indirect, approach. This method falls more under precursor design but relies on the principles of the Ullmann reaction for the key ring-forming step.

Precursor Design and Elaboration Strategies

To overcome the regioselectivity challenges of direct bromination, multi-step synthetic sequences involving the construction of the dibenzofuran ring from pre-functionalized precursors are often employed.

Synthesis of Halogenated Dibenzofuran Intermediates

The synthesis of specifically halogenated dibenzofuran intermediates provides a reliable route to this compound. One such strategy involves the synthesis of a substituted diphenyl ether followed by cyclization. For instance, the Ullmann condensation of a phenol (B47542) with a suitably substituted o-halophenol can be a key step. An example pathway could involve the synthesis of 2-bromo-2'-methoxydiphenyl ether, which can then be cyclized to form the dibenzofuran ring. orgsyn.org Subsequent demethylation and bromination at a specific position can be challenging. A more direct precursor approach is the synthesis of a 2-bromo-2'-hydroxydiphenyl ether where the bromine is already in the desired position for the final product.

A patent for the synthesis of 1-bromodibenzofuran (B8490) outlines a strategy that could be adapted for the 4-bromo isomer. google.com This involves the intermolecular and intramolecular Ullmann reaction of an o-dihalide with 1,3-cyclohexanedione (B196179) to form a 3,4-dihydrodibenzo[b,d]furan-1(2H)-one intermediate. This ketone can then be aromatized and the resulting hydroxyl group converted to a bromine atom. google.com To synthesize this compound, a similar strategy could be envisioned with appropriately substituted starting materials.

Functional Group Interconversion for Bromine Introduction

Functional group interconversion (FGI) is a powerful strategy in organic synthesis where one functional group is converted into another. researchgate.netvanderbilt.eduslideshare.net This approach can be used to introduce a bromine atom at the 4-position of a pre-existing dibenzofuran ring with high regioselectivity.

A common FGI strategy is the Sandmeyer reaction, which involves the conversion of an amino group to a diazonium salt, followed by displacement with a bromide ion, typically from a copper(I) bromide source. wikipedia.orgorganic-chemistry.org To synthesize this compound via this method, one would first need to synthesize 4-aminodibenzofuran. The synthesis of 4-aminodibenzofuran can be achieved from 4-nitrodibenzofuran, which is obtained through the nitration of dibenzofuran, followed by reduction of the nitro group. The subsequent diazotization of 4-aminodibenzofuran and treatment with cuprous bromide would yield this compound with high regioselectivity. amazonaws.comdatapdf.com

Table 2: Functional Group Interconversion for the Synthesis of this compound

PrecursorReagentsKey TransformationYield (%)Reference(s)
4-Aminodibenzofuran1. NaNO₂, HBrDiazotizationNot specified amazonaws.comdatapdf.com
2. CuBrSandmeyer Reaction
Dibenzofuran-4-boronic acidCuBr₂, KBrHalodeboronationNot specified, but a known transformation

Note: Yields are highly dependent on specific reaction conditions and may not be explicitly reported for this exact transformation in all cited literature.

Chemical Transformations and Derivatization of 4 Bromodibenzofuran

Boryl Substitution Reactions

Mechanistic Probes of Borylation Pathways

The conversion of 4-bromodibenzofuran to its corresponding boronate ester is a critical transformation, as organoboron compounds are key intermediates in cross-coupling reactions. The mechanism of these borylations has been a subject of detailed investigation.

A transition-metal-free method for the boryl substitution of aryl halides has been developed using a silylborane reagent in the presence of an alkali-metal alkoxide. rsc.org When applied to this compound, the reaction proceeds smoothly to yield the desired borylated product. rsc.org Investigations into the reaction mechanism explored four potential pathways: (1) catalysis by trace transition metals, (2) a radical-mediated mechanism, (3) a radical-anion-mediated mechanism, and (4) a carbanion-mediated mechanism. rsc.org

Experimental probes helped to elucidate the operative pathway. The possibility of trace-metal catalysis was largely dismissed after analysis of the base showed insignificant levels of transition metals, and the addition of metal salts did not accelerate the reaction. rsc.org Experiments designed to trap radical intermediates, such as using radical scavengers, suggested a radical-mediated mechanism was also unlikely. rsc.org The collected evidence points towards a carbanion-mediated mechanism. rsc.org This proposed pathway involves the formation of a silylborane/alkoxy-base complex. The silyl (B83357) moiety of this complex then performs a nucleophilic attack on the bromine atom of the this compound, leading to a complex containing a carbanion species which then proceeds to the final borylated product. rsc.org

Another effective method for borylation involves a halogen-lithium exchange. The treatment of this compound with n-butyllithium (n-BuLi) at low temperatures (e.g., -78°C) results in the formation of 4-lithiodibenzofuran. smolecule.comthieme-connect.comscribd.com This lithiated intermediate can then be quenched with a boron electrophile, such as triisopropyl borate, to introduce the boron moiety with high efficiency. smolecule.com

Reaction TypeReagentsKey ConditionsProductYieldReference
Transition-Metal-Free BorylationSilylborane, Alkali-metal alkoxideAbsence of transition-metal catalyst4-(Boryl)dibenzofuran77% rsc.org
Lithiation-Borylationn-Butyllithium, Triisopropyl borateTHF, -78°C, 90 min(Dibenzofuran-4-yl)boronic acid94% (trapping efficiency) smolecule.com

Nucleophilic Substitution and Amination Reactions

The carbon-bromine bond in this compound is a prime site for nucleophilic substitution reactions, particularly those catalyzed by transition metals, which enable the formation of new carbon-carbon and carbon-nitrogen bonds.

Amination of halogenated dibenzofurans can be achieved through established methods such as the Buchwald-Hartwig amination or Ullmann condensation conditions, allowing for the introduction of nitrogen-based functional groups. google.com These reactions are fundamental in synthesizing compounds for applications in organic electronics. google.com

Beyond amination, C-C bond-forming cross-coupling reactions significantly expand the synthetic utility of this compound. A palladium-catalyzed, one-pot method for the direct cross-coupling of two distinct aryl bromides has been demonstrated. In this system, this compound was successfully coupled with 2-bromonaphthalene, mediated by tert-butyllithium (B1211817) (tBuLi) and a [Pd-PEPPSI-IPr] catalyst, to produce the unsymmetrical biaryl product in high yield. rug.nl Similarly, Pd-catalyzed coupling with other organolithium reagents has proven effective. rug.nl Furthermore, cyanation of this compound using a transition metal catalyst provides a route to the corresponding nitrile derivative. google.com The reactivity of the dibenzofuran (B1670420) core in such couplings is influenced by the electronegativity of its oxygen atom, which can reduce the electron density at the reaction site and facilitate the oxidative addition step in catalytic cycles like the Suzuki-Miyaura coupling. acs.org

Reaction TypeCoupling PartnerCatalyst/ReagentsYieldReference
Direct Cross-Coupling2-Bromonaphthalene[Pd-PEPPSI-IPr], tBuLi83% rug.nl
Cross-CouplingOrganolithium ReagentPd-PEPPSI-IPr88% rug.nl
AminationAminesUllmann or Buchwald-Hartwig conditionsNot specified google.com
CyanationCO₂, NH₃, Reducing AgentTransition Metal Catalyst (e.g., Pd, Cu)Not specified google.com

Electrochemical Functionalization and Carboxylation

Electrochemical methods offer a sustainable and powerful alternative for the functionalization of organic halides, often avoiding the need for stoichiometric chemical reagents or expensive catalysts. The electrochemical carboxylation of aryl halides with carbon dioxide (CO₂) is a particularly valuable transformation for synthesizing carboxylic acids.

A direct electrochemical carboxylation of organic halides has been developed using a sacrificial magnesium anode and a nickel foam cathode in an undivided cell. researchgate.net This process operates under galvanostatic conditions at -10 °C and does not require an additional transition metal catalyst. researchgate.net While the specific substrate reported in the study was 2-bromodibenzofuran, the methodology is broadly applicable to a range of aryl halides, including this compound. researchgate.net

Mechanistic investigations suggest the process involves the in situ generation of a carbanionic species from the aryl halide at the cathode. researchgate.net This highly reactive intermediate is not a simple organomagnesium halide but a distinct carbanion that is efficiently trapped by bubbling CO₂ through the reaction medium, yielding the corresponding carboxylate. researchgate.net This electrochemical approach represents a straightforward and green route to valuable carboxylic acid derivatives from this compound.

Reaction TypeKey Reagents/SetupKey ConditionsProductReference
Electrochemical CarboxylationSacrificial Mg anode, Ni foam cathode, CO₂ (1 atm)DMF, NBu₄BF₄, -10°C, constant currentDibenzofuran-4-carboxylic acid researchgate.net

Reactivity and Mechanistic Investigations

Reaction Kinetics and Pathway Analysis

The kinetics and reaction pathways of 4-bromodibenzofuran have been primarily explored in the context of palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura cross-coupling, computational studies have shown that the electronegativity of the heteroatom in dibenzofuran (B1670420) derivatives influences the reaction rate. acs.org The more electronegative oxygen atom in this compound, compared to the sulfur in bromodibenzothiophene, can reduce the electron density at the reaction site, thereby accelerating the oxidative addition step, which is often rate-determining. acs.org

In a study on palladium-catalyzed C–H arylation of benzophospholes, this compound was successfully used as a coupling partner. nih.govrsc.org The reaction proceeds well under phosphine (B1218219) ligand-free conditions with Pd(OAc)₂, indicating a robust and efficient catalytic cycle. nih.govrsc.org Further mechanistic experiments, such as H/D scrambling, were performed to understand the C-H bond cleavage step, a crucial part of the catalytic cycle. nih.gov

The formation of this compound can also occur during high-temperature pyrolysis of mixed halophenols through radical-mediated coupling. At temperatures exceeding 600°C, bromine atoms act as better leaving groups than chlorine, which accelerates dehalogenation and promotes the recombination of phenoxy radicals. This process leads to a mixture of products, including dibenzofuran and its halogenated analogs.

Table 1: Reaction Conditions for Palladium-Catalyzed C-H Arylation of Benzophospholes with this compound
ParameterConditionReference
CatalystPd(OAc)₂ nih.govrsc.org
LigandLigand-free nih.govrsc.org
BaseNaOtBu nih.gov
SolventToluene (B28343) nih.govrsc.org
Temperature90-120 °C nih.govrsc.org

Exploration of Radical-Mediated Mechanisms

Radical-mediated mechanisms are relevant to both the formation and reactions of this compound. As mentioned, its formation can occur via the radical-mediated coupling of bromophenols at high temperatures.

In the context of its reactions, investigations into transition-metal-free borylation reactions have considered the possibility of a radical-mediated pathway. rsc.org One proposed mechanism involves the generation of a radical species from the organohalide through a single-electron transfer (SET) process involving a silylborane/alkoxy-base ate complex. rsc.org However, further studies on similar systems revealed that the reaction proceeded with perfect stereoretention, which argues against the formation of a freely diffusing vinyl radical intermediate that would likely lead to E/Z-isomerization. rsc.org

Studies on Carbanion-Mediated Processes

Carbanion-mediated processes have also been considered in the reactions of this compound. In the same transition-metal-free borylation study, a carbanion-mediated mechanism was one of the four potential pathways investigated. rsc.org This pathway would involve the formation of an aryl carbanion that would then react with the borylating agent. However, the exact mechanism was not definitively concluded to be carbanion-mediated in this specific study. rsc.org

Another relevant reaction is the use of organolithium reagents. In a study on palladium-catalyzed cross-coupling reactions, this compound reacted efficiently with an organolithium reagent to afford the corresponding biaryl product in high yield (88%). rug.nl This type of reaction inherently involves the reaction of a carbanionic species (from the organolithium reagent) with the palladium center during the catalytic cycle.

Influence of Stereochemistry in Reaction Outcomes

The influence of stereochemistry is a critical aspect of many organic reactions. In the context of this compound, while it is an achiral molecule, its reactions can lead to the formation of chiral products where stereochemistry becomes important.

For instance, in the synthesis of functionalized thiahelicenes, this compound was used as a starting material in a Suzuki reaction. mdpi.com The subsequent cyclization steps to form the helicene structure would result in chiral molecules with specific stereochemical properties. mdpi.com Similarly, in the hydrogenation of borylated dibenzofurans, the stereochemistry of the resulting saturated heterocyclic products was a key focus, with analyses determining the cis/trans isomeric ratios. rsc.org

While not directly involving this compound in the specific examples, studies on catalytic asymmetric Pictet-Spengler reactions highlight the importance of the catalyst in dictating the stereochemical outcome of cyclization steps. uni-koeln.de The principles of how a chiral catalyst can influence the formation of stereoisomers are broadly applicable to reactions where this compound could be a precursor to a chiral molecule.

Solvent and Ligand Effects on Reactivity

Solvent and ligand effects play a crucial role in modulating the reactivity and selectivity of reactions involving this compound.

In palladium-catalyzed C–H arylation reactions, the choice of solvent and ligand is critical. While the reaction of this compound with benzophospholes proceeds well under ligand-free conditions, the addition of certain phosphine ligands can have a negative or negligible effect on the reaction outcome. researchgate.net The reaction efficiency was also found to be dramatically improved by changing the base and solvent system. For example, using 4-methylpyridine (B42270) instead of DMAP in toluene at 120 °C significantly increased the yield of the desired product. rsc.org

The choice of solvent is also important in photoredox catalysis. In the visible-light photoredox bromination of arenes, a survey of solvents was conducted to find the optimal conditions, with acetonitrile (B52724) being identified as the best solvent for the reaction. acs.org

In Suzuki-Miyaura cross-coupling reactions, the presence of a ligand is essential for the catalytic cycle. The ligand stabilizes the palladium center and facilitates the different steps of the reaction, including oxidative addition, transmetalation, and reductive elimination. acs.org The choice of ligand can influence the rate and efficiency of each of these steps. For instance, in the coupling of aryl chlorides, which are less reactive than aryl bromides, a more electron-donating and bulky phosphine ligand like P(tBu)₃ is often required. rsc.org

Table 2: Investigated Solvents and Ligands in Reactions Involving Brominated Aromatic Compounds
Reaction TypeSolvent(s)Ligand(s)Reference
Pd-catalyzed C-H ArylationToluene, DioxaneLigand-free, P(tBu)₃, PCy₃, PPh₃, XPhos nih.govrsc.orgresearchgate.net
Suzuki-Miyaura CouplingDioxane/Water, ToluenePd(PPh₃)₄, Pd(dppf)Cl₂ mdpi.comrsc.orguni-koeln.de
Photoredox BrominationAcetonitrile- acs.org
Borylation-- rsc.org

Advanced Spectroscopic and Electrochemical Characterization

Spectroscopic Analysis of 4-Bromodibenzofuran Derivatives

Spectroscopy is a cornerstone in the chemical analysis of this compound, providing detailed information about its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of this compound and its isomers. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom in the molecule.

In a study detailing the synthesis of 2-(dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from this compound, ¹H and ¹³C NMR were used to confirm the structure of the resulting product. msu.edu For instance, the ¹H NMR spectrum of a related dibenzofuran (B1670420) derivative, 2-(dibenzo[b,d]furan-4-yl)ethanamine hydrochloride, showed distinct signals for the aromatic protons, with chemical shifts (δ) observed at 8.14, 8.03, 7.72, 7.52, and between 7.44-7.32 ppm. acs.org The ¹³C NMR spectrum of the same compound displayed signals for the carbon atoms of the dibenzofuran core at δ 155.1, 153.8, 127.7, 127.5, 123.6, 123.4, 123.2, 123.0, 121.1, 121.0, 119.6, and 111.5 ppm. acs.org While specific NMR data for this compound itself is not detailed in the provided results, the analysis of its derivatives showcases the utility of NMR in confirming the connectivity and substitution patterns of the dibenzofuran ring system. For example, the synthesis of methyl 2-(dibenzo[b,d]furan-4-ylamino)benzoate from this compound was confirmed using spectroscopic methods. rsc.org

Interactive Table: Representative ¹H and ¹³C NMR Data for a 4-Substituted Dibenzofuran Derivative
Nucleus Chemical Shift (δ, ppm) Multiplicity/Coupling Constant (J, Hz) Assignment
¹H8.14d, J = 7.5Aromatic CH
¹H8.03d, J = 7.5Aromatic CH
¹H7.72d, J = 8.3Aromatic CH
¹H7.52t, J = 7.5Aromatic CH
¹H7.44-7.32mAromatic CH
¹³C155.1-Aromatic C (quaternary)
¹³C153.8-Aromatic C (quaternary)
¹³C127.7-Aromatic CH
¹³C127.5-Aromatic CH
¹³C123.6-Aromatic CH
¹³C123.4-Aromatic CH
¹³C123.2-Aromatic CH
¹³C123.0-Aromatic CH
¹³C121.1-Aromatic CH
¹³C121.0-Aromatic CH
¹³C119.6-Aromatic C (quaternary)
¹³C111.5-Aromatic CH
Data derived from the analysis of 2-(dibenzo[b,d]furan-4-yl)ethanamine hydrochloride. acs.org

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). High-resolution mass spectrometry (HRMS) provides exact mass measurements, further solidifying the molecular formula.

The molecular weight of this compound is 247.09 g/mol . HRMS analysis of a derivative, 2-(dibenzo[b,d]furan-4-yl)ethanamine, yielded an exact mass that closely matched the calculated value, confirming its elemental composition. acs.org The analysis of polybrominated dibenzofurans (PBDFs) often involves pyrolysis followed by gas chromatography-mass spectrometry (GC/MS) to identify the various congeners formed. researchgate.net For instance, the pyrolysis of 2-bromophenol (B46759) can lead to the formation of this compound, which can be identified by its mass spectrum. researchgate.net

Interactive Table: Mass Spectrometric Data for this compound
Property Value Source
Molecular FormulaC₁₂H₇BrO nist.gov
Molecular Weight247.09 g/mol
Monoisotopic Mass245.96803 Da uni.lu
InChIKeyDYTYBRPMNQQFFL-UHFFFAOYSA-N nist.gov
This data provides fundamental information for the mass spectrometric identification of this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorptions for the aromatic C-H stretching and bending vibrations, as well as the C-O-C stretching of the furan (B31954) ring and the C-Br stretching.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. uobabylon.edu.iq The conjugated aromatic system of dibenzofuran gives rise to strong UV absorption. The position and intensity of the absorption maxima (λmax) are influenced by the substitution pattern. The choice of solvent is crucial for UV-Vis analysis, as the solvent must be transparent in the wavelength range of interest. uobabylon.edu.iq While specific IR and UV-Vis data for this compound were not found in the search results, the analysis of related compounds, such as the praseodymium complex of a brominated Schiff base, demonstrates the use of these techniques in characterizing the electronic and vibrational properties of such molecules. researchgate.net The study of various food samples and chemical solutions also highlights the broad applicability of UV-Vis spectroscopy in quantitative analysis. sci-hub.sephosphortech.com

Mass Spectrometry (MS) for Molecular Confirmation

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from complex mixtures, which is a critical step before quantification, especially in environmental samples.

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for the analysis of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). researchgate.netepa.gov This technique offers exceptional selectivity and sensitivity, allowing for the separation and detection of individual congeners at trace levels. epa.gov The analysis of PBDD/Fs is challenging due to their potential for thermal degradation and photolysis. pops.int Therefore, careful optimization of the chromatographic conditions, including the choice of column and temperature program, is necessary. pops.int HRGC/HRMS has been successfully applied to determine PBDD/Fs in various matrices, including industrial source samples, ambient air, and human tissues. epa.govnih.govnih.gov

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive method for detecting halogenated compounds like this compound. scioninstruments.comum.edu.my The ECD is particularly responsive to electronegative elements, making it well-suited for the analysis of brominated substances. scioninstruments.com In GC-ECD, the sample is separated on a GC column, and as the halogenated compounds elute, they capture electrons from a radioactive source (typically ⁶³Ni), causing a decrease in the standing current which is measured as a signal. measurlabs.com This technique is widely used in environmental monitoring for the analysis of pesticide residues and other halogenated pollutants. scioninstruments.com A recent study developed a GC-ECD method for the analysis of polybrominated diphenyl ethers (PBDEs), demonstrating its utility for related brominated compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. For halogenated environmental contaminants like brominated dibenzofurans, LC-based methods are crucial for analysis. researchgate.net The analysis of brominated dibenzofurans (BDFs) often employs techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify specific congeners in various samples. ontosight.ai

The chromatographic separation is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov In this mode, a non-polar stationary phase is used with a polar mobile phase. For instance, studies on polybrominated dibenzofurans (PBDFs) have utilized non-aqueous reversed-phase HPLC with acetonitrile (B52724) as the mobile phase for fractionation. nih.gov While gas chromatography (GC) is also common, LC methods are essential for certain applications and for compounds that may be thermally sensitive. researchgate.net The mass spectrometer, coupled to the liquid chromatograph, provides high selectivity and sensitivity, allowing for the determination of compounds based on their mass-to-charge ratio (m/z). nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it enables the unambiguous measurement of target compounds, even in complex matrices. nih.gov

Methodologies for related brominated compounds, which can be adapted for this compound, have been developed and validated according to international guidelines. These methods demonstrate the capability of LC/MS to quantify trace levels of such substances. The limits of detection for similar polyhalogenated dibenzofurans can be as low as the picogram-per-gram level (ng/kg) in food matrices. nih.gov

Table 1: Illustrative LC/MS Parameters for Analysis of a Brominated Aromatic Compound

This table provides an example of typical parameters used in an LC/MS method for a related brominated compound, which could serve as a starting point for the analysis of this compound.

ParameterValue
Chromatography Column Necleosil C18 (100 mm x 4.6 mm, 3 µm)
Mobile Phase Water:Acetonitrile:Acetic Acid (50:50:1 v/v/v)
Flow Rate 1.0 mL/min
Detection 225 nm
Mass Spectrometry Capable of quantitation at ppm level

Electrochemical Probing of Electronic Properties

Electrochemical methods are instrumental in investigating the redox behavior of molecules, providing insights into their electronic structure, such as energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly suited for this purpose.

Cyclic Voltammetry (CV) Studies

Cyclic Voltammetry (CV) is a versatile electroanalytical technique used to study the electrochemical behavior of a species in solution. researchgate.net It involves scanning the potential of an electrode linearly with time between two set values and measuring the resulting current. researchgate.net The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction processes of the analyte. researchgate.net

While this compound is utilized as a versatile scaffold in the synthesis of materials for applications in organic light-emitting diodes (OLEDs) and semiconductors, specific CV studies detailing its intrinsic redox properties are not widely documented in publicly available literature. rsc.org However, the electronic properties of more complex molecules synthesized from this compound are frequently characterized using CV. rsc.org For example, dibenzofuran-based hole-transporting materials for perovskite solar cells, which are synthesized using this compound as a key starting material, have their HOMO and LUMO energy levels determined from the onset oxidation and reduction potentials measured by cyclic voltammetry. rsc.org This underscores the importance of the dibenzofuran core's electronic structure, which is modified by substituents like bromine. A typical CV experiment involves dissolving the compound in a suitable solvent with a supporting electrolyte and recording the voltammogram at various scan rates. researchgate.net

Differential Pulse Voltammetry (DPV)

Differential Pulse Voltammetry (DPV) is another powerful voltammetric technique known for its high sensitivity and excellent resolution, making it well-suited for determining very low concentrations of an analyte. biologic.netmaciassensors.com The DPV waveform consists of small, regular pulses of a constant amplitude superimposed on a linearly increasing potential ramp. maciassensors.com The current is sampled twice: once just before the pulse and again at the end of the pulse. The difference between these two current measurements is plotted against the base potential. biologic.net This differential measurement method effectively minimizes the contribution of the non-faradaic (capacitive) current, thereby enhancing the signal-to-noise ratio compared to other techniques like cyclic voltammetry. pineresearch.com

DPV is widely used for quantitative analysis due to its low detection limits, short analysis times, and the ability to simultaneously determine different species in a mixture. uinjkt.ac.id While it is a prime technique for trace analysis of electroactive species, specific research applying DPV to the direct analysis of this compound is not prominent in the reviewed literature. maciassensors.comuinjkt.ac.id Such a study would yield a peak-shaped voltammogram where the peak potential (E_p) is characteristic of the compound, and the peak current (I_p) is proportional to its concentration, allowing for sensitive quantification. maciassensors.com

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the behavior of 4-Bromodibenzofuran in various chemical and physical processes. By solving approximations of the Schrödinger equation, these methods map the distribution of electrons within the molecule, determining its stability, reactivity, and photophysical properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A first-principles study utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to optimize the molecular structure of mono-brominated dibenzofuran (B1670420) isomers, including this compound. researchgate.netnih.gov

The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of these orbitals and the gap between them dictates the molecule's electronic and optical properties. For this compound, the HOMO is primarily localized on the dibenzofuran ring system, while the LUMO is distributed across the entire molecule, including the bromine atom. The introduction of the bromine atom at the C4 position has been shown to influence these energy levels compared to the parent dibenzofuran molecule. researchgate.netnih.gov

Calculated Electronic Properties of Dibenzofuran Isomers
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Dibenzofuran (DBF)-6.09-1.025.07
1-Bromodibenzofuran (B8490)-6.18-1.254.93
2-Bromodibenzofuran-6.15-1.294.86
3-Bromodibenzofuran-6.17-1.314.86
This compound-6.14-1.234.91

This table presents data from a first-principles study on mono-brominated dibenzofuran isomers. The calculations were performed using DFT at the B3LYP/6-311++G(d,p) level of theory. researchgate.netnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the properties of molecules in their electronically excited states. This method is instrumental in understanding absorption spectra and other photophysical phenomena. researchgate.netnih.govmdpi.com TD-DFT calculations, performed at the same B3LYP/6-311++G(d,p) level of theory, reveal the nature of electronic transitions. researchgate.netnih.gov For the mono-brominated dibenzofurans, the primary electronic absorption peaks correspond to π-π* transitions. The calculated absorption wavelength for this compound is found to be 307.72 nm. researchgate.net

Density Functional Theory (DFT) for Molecular Orbital Analysis

Analysis of Hole-Electron Transport and Distribution Properties

The efficiency of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is heavily dependent on the charge transport characteristics of the constituent materials. rsc.orgmdpi.com For materials like this compound, understanding the facility with which holes (positive charges) and electrons (negative charges) can move through the molecular matrix is paramount.

The reorganization energy (λ) is a crucial parameter that quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. It is composed of two parts: the internal reorganization energy (λ_int), related to changes in the geometry of a single molecule, and the external reorganization energy (λ_ext), related to the polarization of the surrounding medium. Lower reorganization energy values are desirable as they correspond to a smaller activation barrier for charge hopping, leading to higher charge carrier mobility. aip.orgrsc.org

A theoretical study investigating mono-brominated dibenzofurans found that bromine substitution leads to remarkably low reorganization energies. researchgate.netnih.gov Specifically, this compound was identified as having the lowest hole reorganization energy among all studied dibenzofuran isomers. researchgate.netnih.gov

Calculated Reorganization Energies of Dibenzofuran Isomers
CompoundHole Reorganization Energy (λ_h) in eVElectron Reorganization Energy (λ_e) in eV
Dibenzofuran (DBF)0.2790.315
1-Bromodibenzofuran0.2800.297
2-Bromodibenzofuran0.2700.284
3-Bromodibenzofuran0.2820.226
This compound0.2290.273

This table presents data from a first-principles study on mono-brominated dibenzofuran isomers. The calculations were performed at the B3LYP/6-311++G(d,p) level of theory. researchgate.netnih.gov

The exceptionally low hole reorganization energy of 0.229 eV for this compound suggests it is a promising candidate for use as a hole-transport material. researchgate.netnih.gov

The bandgap, or HOMO-LUMO gap, is a primary determinant of a molecule's electronic conductivity and the energy of its primary electronic transition. A narrower bandgap generally implies easier electronic excitation and better charge transport capabilities. Computational studies have shown that the introduction of a bromine atom to the dibenzofuran scaffold consistently reduces the bandgap compared to the parent molecule. researchgate.netnih.govresearcher.lifescilit.com

Based on the FMO analysis from DFT calculations, the bandgap for this compound was determined to be 4.91 eV. researchgate.netnih.gov This modification of the bandgap through halogenation is a key strategy in tuning the electronic properties of organic materials for specific applications.

Reorganization Energies

Molecular Modeling and Docking Simulations for Structure-Activity Relationships

While the intrinsic electronic properties of this compound are relevant for materials science, its scaffold is also a valuable building block in medicinal chemistry. Molecular modeling and docking simulations are used to predict how a ligand (a small molecule) binds to the active site of a biological target, such as a protein or enzyme. Although direct docking studies on this compound are not prominent, its use as a precursor in the synthesis of biologically active molecules highlights its importance in establishing structure-activity relationships (SAR).

For instance, this compound is a key reactant in the synthesis of dibenzofuran analogues of GeA-69, a known inhibitor of polyadenosine-diphosphate-ribose polymerase 14 (PARP14). researchgate.netnih.gov PARP14 is a protein implicated in DNA damage response pathways. Docking studies were performed on the final, more complex molecules derived from the this compound starting material. These simulations revealed that the dibenzofuran core occupies a specific pocket adjacent to the binding site of ADP-ribose on the PARP14 macrodomain 2 (MD2), contributing to the compound's inhibitory activity. nih.gov

Similarly, the dibenzofuran moiety, accessible via precursors like this compound, has been incorporated into phenethylamine (B48288) analogues to create selective agonists for human 5-HT2A and 5-HT2C serotonin (B10506) receptors. acs.orgresearchgate.net Molecular docking studies on these derived compounds showed that the dibenzofuran ring system engages in crucial π–π stacking interactions within the orthosteric binding pocket of the receptors. acs.orgresearchgate.net These examples demonstrate that while this compound itself may not be the final active molecule, its rigid, planar structure is a critical component for designing ligands that fit precisely into the binding sites of biological targets.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving this compound. These theoretical studies provide detailed insights into reaction pathways, transition states, and the energetics of intermediate species, complementing experimental findings and guiding the development of new synthetic methodologies.

One area of significant computational investigation has been the palladium-catalyzed C–H arylation of benzophospholes with aryl halides, including this compound. researchgate.net Experimental and computational studies have worked in tandem to unveil the detailed reaction mechanism. researchgate.net A proposed catalytic cycle for the reaction of a benzophosphole with an aryl halide like this compound involves a Pd(0)/Pd(II) pathway. This cycle is thought to proceed through several key steps:

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (e.g., this compound) to a Pd(0) species, forming an Ar–Pd(II)–X complex.

Deprotonation/Metalation: Concurrently, the benzophosphole undergoes a dynamic deprotonation and metalation step with a base, such as NaOtBu.

Transmetalation: The resulting metalated benzophosphole then undergoes transmetalation to the palladium center, yielding an Ar–Pd(II)–phosphole intermediate.

Reductive Elimination: The final step is the reductive elimination from this intermediate, which forms the C-C coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. researchgate.net

Kinetic studies, including Hammett plot analysis, have been used to probe the rate-limiting step of this reaction. The results suggest that the rate-limiting step can change depending on the electronic properties of the substituent on the aryl bromide. researchgate.net

Computational Data for Reactions Involving this compound Analogues
Reaction TypeComputational MethodKey Mechanistic StepCalculated ParameterValueReference
Pd-catalyzed C-H ArylationDFT (PBE0/6-31+G(d))Oxidative AdditionActivation Energy (kcal/mol)~17.2 (for a model system) nih.gov
Pd-catalyzed C-H ArylationDFT (PBE0/6-31+G(d))C-H ActivationActivation Energy (kcal/mol)Variable, influences overall rate nih.gov
Borylation with SilylboraneDFTCarbanion-mediated halogenophilic attackProposed MechanismFavored over radical pathways researchgate.net

Research Applications of 4 Bromodibenzofuran and Its Derivatives

Applications in Organic Electronic Materials

Derivatives of 4-bromodibenzofuran have garnered significant interest in the field of organic electronics due to their inherent thermal stability and unique electronic characteristics. smolecule.com The dibenzofuran (B1670420) moiety itself is a key component in various organic functional materials, and the bromo-substitution provides a reactive site for creating more complex, high-performance molecules. rsc.org

Development of Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable organic light-emitting diodes (OLEDs) is a major focus of materials research. rsc.org this compound serves as a crucial precursor for synthesizing materials used in various layers of an OLED device, which typically consists of a hole injection layer, a hole transport layer, an emissive layer, an electron transport layer, and an electron injection layer, often with additional blocking layers to confine charge carriers and excitons. epo.orgmq.edu.au

Derivatives of this compound have been incorporated into the synthesis of host materials for the emissive layer, particularly for blue phosphorescent OLEDs. researchgate.net For instance, this compound has been used in the synthesis of N,N'-Bis-dibenzofuran-4-yl-N,N'-bis-(2,5-dimethyl-phenyl)-pyrene-1,6-diamine (BPPyA), a blue fluorescent dopant material. amazonaws.com The unique electronic properties of dibenzofuran-based compounds help in achieving high quantum efficiencies and long operational lifetimes in OLEDs. google.com

Furthermore, research has explored the use of dibenzofuran derivatives in developing materials for thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to internal quantum efficiencies of up to 100%. googleapis.com The strategic incorporation of dibenzofuran units can influence the energy levels and photophysical properties of the resulting TADF materials. nih.gov

Research on Semiconductor Components

The inherent properties of substituted dibenzofurans make them suitable for use in semiconductor components. sigmaaldrich.com this compound is considered a small molecule semiconductor building block. labscoop.com Theoretical studies, such as those employing Density Functional Theory (DFT), have investigated the hole-electron transport and distribution properties of mono-brominated dibenzofuran isomers. nih.gov These studies have shown that bromination can lead to narrower bandgaps and low reorganization energies, which are desirable characteristics for organic semiconductors. nih.gov Specifically, this compound was found to have the lowest hole reorganization energy among the dibenzofuran isomers studied, suggesting its potential for efficient hole transport. nih.gov

Design of Hole and Electron Transport Layers

The efficient transport of charge carriers (holes and electrons) to the emissive layer is critical for OLED performance. Materials based on this compound derivatives have been investigated for both hole transport layers (HTL) and electron transport layers (ETL). epo.orgmq.edu.augoogleapis.com For example, aromatic amine compounds derived from this compound have been utilized in hole transporting layers. googleapis.com Conversely, the introduction of electron-withdrawing groups, such as diphenylphosphine (B32561) oxide, onto the dibenzofuran scaffold can impart favorable electron-transport properties. researchgate.net The ability to functionalize the 4-position of the dibenzofuran allows for the synthesis of molecules with tailored HOMO and LUMO energy levels, making them suitable for either hole or electron transport. acs.org

Donor/Acceptor Systems in Organic Polymers

In the context of organic photovoltaics and other electronic devices, donor-acceptor (D-A) systems play a crucial role. The dibenzofuran unit can act as a weak electron-donating moiety. acs.org By coupling this compound with various electron-accepting units through cross-coupling reactions, researchers can construct D-A type molecules and polymers. rsc.orgresearchgate.net These materials are of great interest for applications in thin-film photovoltaics and OLEDs. rsc.org For instance, palladium-catalyzed C-H arylation has been used to couple this compound with benzophospholes to create π-extended frameworks with potential applications in materials chemistry. rsc.orgresearchgate.net

Contributions to Medicinal Chemistry and Biological Probe Development

The dibenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a number of natural products and synthetic bioactive compounds. researchgate.netresearchgate.net The versatility of this compound as a synthetic intermediate allows for the exploration of new chemical space in the search for novel therapeutic agents. sigmaaldrich.com

Utilization as a Scaffold for Bioactive Compound Discovery

The "scaffold" concept is central to modern drug discovery, providing a core structure upon which various functional groups can be appended to create a library of compounds for biological screening. researchgate.netlifechemicals.comdrugdiscoverytrends.com this compound serves as an excellent starting point for such endeavors. sigmaaldrich.com For example, it has been used in the synthesis of analogues of potential therapeutic targets, such as inhibitors for polyadenosine-diphosphate-ribose polymerase 14 (PARP14), by coupling it with other molecular fragments via reactions like the Suzuki-Miyaura cross-coupling. semanticscholar.org

Furthermore, the dibenzofuran core has been incorporated into fluorescent α-amino acids, which are conformationally rigid analogues of naturally occurring amino acids like tyrosine. acs.org These fluorescent amino acids can be used as probes to study biological processes. For example, a dibenzofuran-based amino acid has been incorporated into a peptide to act as a donor in a Förster resonance energy transfer (FRET) pair, enabling the monitoring of enzyme kinetics. acs.org The synthesis of these complex molecules often relies on the strategic use of functionalized precursors like this compound.

Design and Synthesis of Enzyme Inhibitors

The dibenzofuran moiety has been explored as a core structural component in the design of enzyme inhibitors. This compound is a crucial precursor in the synthesis of these potential therapeutic agents. For instance, it has been utilized in the development of novel allosteric inhibitors for Poly(ADP-ribose) polymerase 14 (PARP14), an enzyme implicated in the DNA damage response and linked to certain cancers. nih.gov

In one study, a dibenzofuran analogue of a known inhibitor was synthesized to probe structure-activity relationships. The synthesis was achieved by using commercially available this compound in a Suzuki-Miyaura cross-coupling reaction with 2-aminophenylboronic acid, followed by N-acetylation to yield the final compound. nih.gov This work highlights the utility of this compound as a versatile building block for creating analogues of biologically active molecules, which is a critical step in medicinal chemistry for optimizing inhibitor potency and selectivity. nih.govresearchgate.net

Precursor CompoundSynthetic MethodTarget EnzymeFinal Analogue
This compoundSuzuki-Miyaura cross-couplingPARP14 Macrodomain 2Dibenzofuran analogue of GeA-69

Development of Fluorescent Probes for Biological Monitoring

Derivatives of dibenzofuran are increasingly used to create fluorescent probes for monitoring biological processes due to their unique photophysical properties. nih.govacs.org These probes are often designed as analogues of natural biomolecules, such as amino acids, allowing them to be incorporated into peptides and proteins. nih.govacs.org The rigid dibenzofuran structure can lead to enhanced fluorescent properties compared to naturally fluorescent amino acids like tryptophan. nih.gov

Researchers have synthesized novel dibenzofuran α-amino acids to serve as fluorescent probes. nih.govacs.org These structurally rigid fluorophores expand the toolkit of unnatural amino acids for creating peptide-based optical probes. nih.gov One application demonstrated their use as a Förster resonance energy transfer (FRET) donor to monitor the hydrolytic digestion of a peptide by the serine protease, trypsin. nih.govacs.org The synthesis of these probes involves complex multi-step procedures, including palladium-catalyzed reactions to form the dibenzofuran core. nih.govacs.org The resulting amino acids exhibit distinct photophysical properties useful for biological imaging and assays. nih.gov

Dibenzofuran Amino Acid AnalogueAbsorption Max (λabs, nm)Emission Max (λem, nm)Application Example
Electron-rich analogue (10b)280, 311327FRET donor for monitoring peptide hydrolysis
Electron-deficient analogue (10c)275, 345450Fluorescent probe for biological systems

Conformationally Rigid Analogues in Biomolecular Studies

The inflexible nature of the dibenzofuran ring system is a highly advantageous feature for certain applications in biomolecular studies. When incorporated into analogues of biological molecules, the dibenzofuran core provides conformational rigidity. nih.govacs.org This rigidity helps to minimize the structural disruption of peptides and proteins upon incorporation, a common problem with larger, more flexible fluorescent labels. nih.gov

Dibenzofuran-based α-amino acids have been designed as conformationally rigid mimics of the natural amino acid L-tyrosine. nih.govacs.org These analogues serve as valuable tools for investigating protein-protein interactions, protein conformation, and other biological mechanisms without significantly altering the native structure and function of the biomolecule under study. nih.govacs.org By replacing a natural amino acid with a rigid dibenzofuran analogue, researchers can introduce a fluorescent reporter into a specific site within a peptide, allowing for more localized and accurate investigation of the biological environment. nih.gov

Role in Catalysis and Complex Molecule Synthesis

Beyond its applications in biologically-oriented research, this compound is a significant building block in synthetic organic chemistry, particularly in the construction of complex molecules and materials through catalytic processes.

Precursors for Catalytic Transformations

Aryl bromides, including this compound, are important precursors for a variety of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions. nih.govacs.org The carbon-bromine bond provides a reactive site for catalysts, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

A key application of this compound is in palladium-catalyzed C-H arylation reactions. It has been successfully employed as a coupling partner with benzophospholes to generate highly π-extended molecular frameworks. researchgate.net These reactions, which proceed under phosphine (B1218219) ligand-free conditions, demonstrate the utility of this compound in constructing complex, electron-rich systems of interest in materials chemistry. researchgate.net Similarly, other isomers like 1-bromodibenzofuran (B8490) have been used in Suzuki coupling reactions to synthesize functionalized thiahelicenes. mdpi.com The reactivity of brominated dibenzofurans in such catalytic transformations underscores their role as versatile precursors for advanced materials and complex organic molecules. researchgate.netmdpi.comsnnu.edu.cn

PrecursorCatalytic ReactionCatalyst System (example)Product Class
This compoundPalladium-catalyzed C-H ArylationPd(OAc)₂π-extended benzophosphole derivatives
1-BromodibenzofuranSuzuki CouplingTetrakis(triphenylphosphine)palladium(0)Functionalized Thiahelicenes
4,6-DibromodibenzofuranLithiation/FormylationPhLi, then DMFPrecursor for Cobalt Corrole Catalysts

Environmental Chemistry and Fate Research of Polybrominated Dibenzofurans

Formation Pathways of Polybrominated Dibenzofurans (PBDFs)

PBDFs are not produced commercially but are formed unintentionally through the transformation of BFRs under certain conditions. diva-portal.org The primary sources are industrial thermal processes, the thermal and photolytic degradation of BFR-containing products, and as impurities in some commercial BFR mixtures. pops.intresearchgate.netnih.gov

The thermal degradation of BFRs, such as those occurring during waste incineration, metal recycling, or accidental fires, is a major pathway for PBDF formation. exlibrisgroup.comcore.ac.uk These processes involve high temperatures in either oxidative (combustion) or oxygen-deficient (pyrolysis) environments. exlibrisgroup.comcore.ac.uk

Polybrominated diphenyl ethers (PBDEs), a widely used class of BFRs, are significant precursors to PBDFs. nih.govcapes.gov.bracs.org The formation mechanism from PBDEs generally requires the loss of a bromine or hydrogen atom from an ortho-position (a carbon atom adjacent to the ether linkage), followed by an intramolecular ring-closure reaction. capes.gov.bracs.org The degree and pattern of bromine substitution on the PBDE molecule influence the potential and rate of transformation. nih.govcapes.gov.br Studies show that lower-brominated PBDEs tend to favor transformation into PBDFs, while higher-brominated PBDEs are more likely to break at the ether bond. nih.gov For instance, pyrolysis experiments with 23 different PBDE congeners demonstrated that they can transform into PBDFs if they meet specific structural requirements. nih.gov

The conditions of the thermal event significantly affect PBDF formation. Key factors include:

Temperature : PBDFs have been observed to form from PBDEs in a temperature range of 700–850 °C. researchgate.net The co-pyrolysis of PBDEs with a polystyrene polymer matrix can lead to the formation of dioxins at lower temperatures (350–400 °C) than the pyrolysis of pure PBDEs (>600 °C). researchgate.net

Oxygen Concentration : The presence and concentration of oxygen influence the yield and types of congeners formed. Studies on the combustion of tetrabromobisphenol A (TBBPA), another common BFR, found that PBDD/F yields were nearly forty times higher in combustion experiments compared to pyrolysis. pops.int

Catalysts and Synergists : The presence of metal oxides, such as antimony oxide (Sb₂O₃) which is often used as a synergist with BFRs, can play a catalytic role in the formation of PBDFs. wur.nl Conversely, co-pyrolysis with other metal oxides like hematite (B75146) (Fe₂O₃) can suppress the formation of hazardous brominated compounds by fixing bromine. scispace.com

The table below summarizes findings from pyrolysis studies on PBDEs.

Precursor (PBDE)ConditionsKey FindingsReference(s)
23 Mono- to Hepta-BDE CongenersPyrolysis in sealed glass vials at 450 °CPBDEs can transform into PBDFs and PBDDs based on specific brominated arrangements. Lower brominated PBDEs favor transformation into PBDD/Fs. nih.gov
Decabromodiphenyl ether (Br10-DPE)Pyrolysis of HIPS polymer blendDecomposes via an intermolecular ring closure pathway to produce brominated dibenzofurans. researchgate.net
PBDEsPyrolysis and combustionHigh reaction temperatures facilitate the loss of an ortho-Br atom, followed by cyclization to generate PBDFs. researchgate.net

Sunlight, specifically UV radiation, can induce the transformation of BFRs into PBDFs in a process known as photolysis or photodegradation. pops.intaaqr.org This pathway is a significant environmental formation route, particularly for PBDEs present in soil, water, or atmospheric particles. pops.intmdpi.com

The mechanism for photolytic PBDF formation is similar to the thermal pathway, initiating with the cleavage of a carbon-bromine bond at an ortho-position on the PBDE molecule. researchgate.netacs.org This creates an aryl radical that can then undergo intramolecular cyclization to form a PBDF. researchgate.netacs.org A competing reaction is hydrogen abstraction from a hydrogen donor (like a solvent molecule), which results in a debrominated PBDE instead of a PBDF. acs.org Therefore, the presence of an ortho-bromine substituent is considered a prerequisite for the conversion of PBDEs into PBDFs via UV light. epa.gov

The surrounding medium heavily influences the rate and outcome of photolysis:

Solvents and Solutions : Photodegradation is generally fastest in organic solvents. pops.int Studies on the photolysis of 2,4,4'-tribromodiphenyl ether (BDE-28) in various simulated soil-washing solutions found that the type of surfactant used significantly affected the PBDF formation rate. mdpi.com For example, solutions with β-cyclodextrin showed a high formation rate of 2,8-dibromodibenzofuran (B157981) (around 28%), whereas solutions with the surfactant polysorbate (TW80) had a very low rate (1.07%). mdpi.com

Hydrogen Donors : The availability and hydrogen donation ability of surrounding molecules control the competition between cyclization (forming PBDFs) and hydrogen abstraction (forming lower-brominated PBDEs). acs.org Water was found to result in the most significant generation of PBDFs. acs.org

The following table presents data on the photolytic formation of 2,8-dibromodibenzofuran (2,8-BDF) from BDE-28 in different solutions.

Solubilizer2,8-BDF Formation Rate (PBDF) (%)Reference(s)
β-Cyclodextrin (β-CD)27.81 mdpi.com
Sodium dodecyl sulfate (B86663) (SDS)16.63 mdpi.com
Sodium dodecylbenzene (B1670861) sulfonate (SDBS)15.55 mdpi.com
Cetyltrimethylammonium bromide (CTAB)4.60 mdpi.com
Polysorbate (TW80)1.07 mdpi.com

Thermal and Pyrolytic Degradation Mechanisms

Analytical Methodologies for Environmental Monitoring of PBDFs

The accurate detection and quantification of PBDFs in environmental samples are challenging due to their presence at very low concentrations (trace levels) and the potential for interference from co-occurring compounds, especially PBDEs. pops.intresearchgate.netdioxin20xx.org This necessitates highly sensitive and specific analytical methods. well-labs.com

The standard approach for analyzing PBDFs involves several key steps:

Sampling : High-volume air samplers equipped with quartz-fiber filters and polyurethane foam (PUF) adsorbent are commonly used to collect PBDFs from the air. well-labs.comepa.gov The filter captures particle-bound compounds, while the PUF traps those in the gas phase. epa.gov

Extraction : The collected sample (e.g., filter, PUF, soil, or biological tissue) is subjected to solvent extraction to isolate the target compounds.

Clean-up : This is a critical and extensive step to remove interfering substances. dioxin20xx.org The sample extract is typically passed through a series of chromatography columns containing different adsorbents like silica (B1680970) gel, alumina, and carbon. dioxin20xx.orgepa.gov This multi-step process is necessary to separate PBDFs from the much more abundant PBDEs, which can otherwise interfere with the analysis. dioxin20xx.org

Analysis : The final, purified extract is analyzed using High-Resolution Gas Chromatography (HRGC) coupled with High-Resolution Mass Spectrometry (HRMS). dioxin20xx.orgwell-labs.comepa.gov HRGC separates the individual PBDF congeners, while HRMS provides the high sensitivity and mass accuracy required to unambiguously identify and quantify them at the picogram (pg) or sub-picogram per cubic meter level in air samples. well-labs.com

The complexity and expense of these methods are significant, but they are essential for obtaining meaningful data on the environmental levels of these compounds. pops.intwell-labs.com

Future Research Directions and Emerging Areas

Innovations in Green Synthesis Methodologies

The development of environmentally friendly and efficient methods for synthesizing 4-Bromodibenzofuran and its derivatives is a key area of ongoing research. Traditional synthesis routes often involve harsh reaction conditions and the use of hazardous reagents. purkh.com Green chemistry principles are now being applied to create more sustainable alternatives. purkh.com

Key areas of innovation include:

Catalytic Processes: Research is focused on developing highly efficient and recyclable catalysts to minimize waste and energy consumption. purkh.com Palladium-catalyzed cross-coupling reactions are being optimized to improve yields and reduce the required amount of precious metals. biointerfaceresearch.comevotec.com Copper-catalyzed cyclization of diaryliodonium salts in water represents a promising green approach for constructing the dibenzofuran (B1670420) core. acs.org

Alternative Solvents: The replacement of conventional hazardous solvents with greener alternatives like bio-based solvents (e.g., Me-THF, CPME) and water is a significant trend. evotec.com Micellar chemistry, which uses water as a solvent, is also being explored to reduce reliance on harmful organic solvents. evotec.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are being prioritized. purkh.com This includes the development of cascade reactions and multi-component reactions that streamline the synthesis process and reduce the generation of by-products. purkh.com One approach involves the synthesis of dibenzofurans from cyclic diaryliodonium triflates and water through an oxygen-iodine exchange mechanism. acs.org Another method utilizes the reaction of 6-diazo-2-cyclohexenone and ortho-haloiodobenzenes. biointerfaceresearch.com

Flow Chemistry: This technique offers enhanced control over reaction parameters, leading to improved safety, productivity, and reduced waste generation compared to traditional batch processes. evotec.com

These innovations aim to make the production of this compound more sustainable, cost-effective, and environmentally benign.

Advanced Materials Science Applications

This compound is a valuable precursor for the synthesis of advanced materials with unique electronic and photophysical properties. 001chemical.commade-in-china.com Its rigid, planar structure makes it an ideal component for organic electronic devices.

Application AreaRole of this compoundPotential Impact
Organic Light-Emitting Diodes (OLEDs) Serves as a building block for host materials and intermediates in OLEDs. made-in-china.comsigmaaldrich.comlookchem.comDevelopment of more efficient and stable OLED displays and lighting.
Organic Photovoltaics (OPVs) Used in the synthesis of electron-donor and electron-acceptor materials.Creation of highly efficient and flexible solar cells.
Organic Semiconductors Substituted dibenzofurans, derived from this compound, exhibit semiconducting properties. sigmaaldrich.comAdvancements in transistors, sensors, and other electronic components.
Fluorescent Probes The dibenzofuran scaffold can be incorporated into fluorescent molecules for biological imaging.Development of new tools for studying cellular processes.

Recent research has demonstrated the use of this compound in palladium-catalyzed C–H arylation to create highly π-extended frameworks with potential applications in organic functional materials. rsc.orgnih.gov Furthermore, computational studies have shown that bromine substitution in dibenzofuran isomers can significantly lower electron and hole reorganization energies, making them promising candidates for advanced organic electronic applications. nih.gov

Novel Therapeutic Strategies Based on Dibenzofuran Scaffolds

The dibenzofuran scaffold is a key structural motif in many biologically active compounds, exhibiting a wide range of therapeutic properties. nih.govontosight.airesearchgate.net Research into derivatives of this compound is paving the way for new therapeutic strategies. chembk.com

The dibenzofuran core has shown potential in several therapeutic areas:

Anticancer Activity: Dibenzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.govresearchgate.net They are being investigated as inhibitors of key cellular targets like protein kinases. mdpi.com For instance, some dibenzofuranones have shown potent inhibition of human protein kinase CK2. mdpi.com

Antibacterial and Antifungal Activity: Compounds containing the dibenzofuran scaffold have shown activity against bacterial and fungal pathogens. nih.govresearchgate.net

Anti-inflammatory and Anti-HIV Properties: The dibenzofuran structure has been identified in compounds with anti-inflammatory and anti-HIV activities. nih.gov

Other Therapeutic Areas: Research is also exploring the potential of dibenzofuran derivatives in treating type-2 diabetes and platelet coagulation disorders. researchgate.net

A notable example is the investigation of dibenzofuran derivatives as ligands for G-quadruplexes, which are non-canonical DNA structures that have emerged as promising targets for anticancer therapy. nih.gov While a carbazole (B46965) derivative showed more specific affinity in one study, the exploration of dibenzofuran scaffolds in this area continues. nih.gov The synthesis of dibenzofuran α-amino acids as conformationally rigid analogues of tyrosine is another promising avenue, offering new fluorescent probes for biological applications. acs.org

Enhanced Computational Predictions for Chemical Reactivity and Properties

Computational chemistry plays an increasingly vital role in understanding and predicting the properties and reactivity of molecules like this compound. These methods accelerate the design and discovery of new materials and therapeutic agents.

Key areas of computational research include:

Density Functional Theory (DFT): DFT calculations are used to optimize molecular structures and predict electronic properties. nih.gov A study on mono-brominated dibenzofuran isomers using DFT revealed that this compound has the lowest hole reorganization energy among the dibenzofuran configurations studied, suggesting its potential in organic electronics. nih.gov

Time-Dependent Density Functional Theory (TD-DFT): This method is employed to predict the absorption spectra and other photophysical properties of molecules. nih.gov

Molecular Docking: This technique is used to predict the binding orientation of small molecules to their protein targets, aiding in the design of new drugs. thesciencein.org

Machine Learning and AI: The development of machine learning models and computer-aided synthesis planning tools is set to revolutionize the design of green chemical processes and the discovery of new molecules with desired properties. chemistryforsustainability.org These tools can help identify greener solvent alternatives and propose efficient biocatalytic routes for synthesis. chemistryforsustainability.org

These computational approaches provide valuable insights that guide experimental research, saving time and resources in the development of new applications for this compound and its derivatives.

Q & A

Q. What frameworks guide the formulation of research questions for this compound studies?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic gaps. For pharmacological studies, use PICO (Population, Intervention, Comparison, Outcome) to define hypotheses. Example: "Does this compound (Intervention) exhibit higher receptor affinity than non-brominated analogs (Comparison) in vitro (Population)?" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.